molecular formula C39H50N6O8 B1251086 Hibispeptin A

Hibispeptin A

Cat. No. B1251086
M. Wt: 730.8 g/mol
InChI Key: AJDZZZMMMKAKLQ-RPDZIHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hibispeptin A is a natural product found in Hibiscus syriacus with data available.

Scientific Research Applications

Modulation of Adipokine Levels

Hibispeptin A, derived from Hibiscus sabdariffa, has been shown to modulate adipokine levels in animal models. A study on obese rats induced by a high-fat/sugar diet demonstrated that Hibiscus sabdariffa ethanolic extract (HsE) could decrease weight gain, reduce visceral fat, and improve the glycemic profile. Notably, the study highlighted HsE's ability to normalize adiponectin levels and the leptin/adiponectin ratio, while also reducing interleukin-6 (IL-6) and leptin levels in adipose tissue. This suggests potential applications of this compound in addressing obesity and related metabolic disorders (Von Dentz et al., 2020).

Antioxidant and Anti-diabetic Effects

This compound has been associated with a variety of therapeutic effects, including antioxidant, nephro- and hepato-protective, anti-cholesterol, and anti-hypertensive properties. Studies suggest that its effects on lipid metabolism and anti-diabetic properties may be linked to strong antioxidant activities and the inhibition of key enzymes like α-glucosidase and α-amylase. This indicates a potential for this compound in managing conditions such as diabetes and hypertension through its modulation of metabolic processes (Da-Costa-Rocha et al., 2014).

Regulation of Reproductive Physiology

This compound may also play a role in the regulation of reproductive physiology, as indicated by research on the kisspeptin system. Kisspeptin, a neuropeptide product of the Kiss1 gene, activates the G protein-coupled membrane receptor G protein-coupled receptor 54 (Kiss1r) and is considered a master molecule in reproductive events. Studies on animal models like the chub mackerel have helped elucidate the role of kisspeptin in reproduction, suggesting that this compound could influence reproductive functions through this pathway (Ohga et al., 2018).

properties

Molecular Formula

C39H50N6O8

Molecular Weight

730.8 g/mol

IUPAC Name

(2S)-N-[(10S,13S,16S)-16-benzyl-3-ethyl-24-hydroxy-13-(2-methylpropyl)-5,11,14,17,20-pentaoxo-6,12,15,18-tetrazatricyclo[19.3.1.06,10]pentacosa-1(24),21(25),22-trien-4-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C39H50N6O8/c1-4-24-19-26-20-25(12-14-31(26)46)32(47)21-40-35(49)29(18-23-9-6-5-7-10-23)42-37(51)28(17-22(2)3)43-38(52)30-11-8-16-45(30)39(53)34(24)44-36(50)27-13-15-33(48)41-27/h5-7,9-10,12,14,20,22,24,27-30,34,46H,4,8,11,13,15-19,21H2,1-3H3,(H,40,49)(H,41,48)(H,42,51)(H,43,52)(H,44,50)/t24?,27-,28-,29-,30-,34?/m0/s1

InChI Key

AJDZZZMMMKAKLQ-RPDZIHOMSA-N

Isomeric SMILES

CCC1CC2=C(C=CC(=C2)C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)C1NC(=O)[C@@H]4CCC(=O)N4)CC(C)C)CC5=CC=CC=C5)O

Canonical SMILES

CCC1CC2=C(C=CC(=C2)C(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C1NC(=O)C4CCC(=O)N4)CC(C)C)CC5=CC=CC=C5)O

synonyms

hibispeptin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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